Tazeprofen - 85702-89-2

Tazeprofen

Catalog Number: EVT-443076
CAS Number: 85702-89-2
Molecular Formula: C16H13NO2S
Molecular Weight: 283.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tazeprofen involves several steps, typically starting from simpler organic compounds. The process generally includes the formation of key intermediates that undergo subsequent reactions under controlled conditions.

Synthetic Routes and Reaction Conditions

  1. Starting Materials: The synthesis often begins with benzothiazole derivatives.
  2. Reagents: Common reagents include organic solvents, catalysts, and bases.
  3. Temperature and Pressure: Specific temperature and pressure conditions are maintained to optimize yield and purity.
  4. Industrial Methods: In industrial production, techniques such as continuous flow reactors are employed to enhance efficiency and consistency in product quality.
  • Formation of the benzothiazole ring.
  • Introduction of the propanoic acid moiety through acylation reactions.
  • Purification steps such as crystallization or chromatography to isolate Tazeprofen in high purity.
Molecular Structure Analysis

Tazeprofen's molecular structure features a complex arrangement that includes:

  • A central propanoic acid group.
  • A phenyl ring attached to a benzothiazole moiety.

Structural Data

  • Molecular Formula: C16H13NO2SC_{16}H_{13}NO_2S
  • Molecular Weight: 283.3 g/mol
  • InChI Key: DPRKTNKWAXPYNW-UHFFFAOYSA-N
  • SMILES Notation: CC(C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)C(=O)O

The presence of sulfur in the benzothiazole component contributes to its unique chemical reactivity and biological activity.

Chemical Reactions Analysis

Tazeprofen can participate in various chemical reactions due to its functional groups:

Types of Reactions

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert Tazeprofen into corresponding alcohols using lithium aluminum hydride or sodium borohydride.
  3. Substitution: The aromatic ring can undergo electrophilic substitution to yield various derivatives.

Common Reagents and Conditions

  • For oxidation, potassium permanganate is frequently used.
  • Reduction typically employs lithium aluminum hydride under anhydrous conditions.
  • Substitution reactions may utilize halogenating agents or electrophiles.
Mechanism of Action

Tazeprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins—key mediators in inflammatory processes. By inhibiting COX enzymes, Tazeprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation associated with various conditions such as arthritis.

Relevant Data

Studies have shown that Tazeprofen's selectivity for COX enzymes contributes to its efficacy as an anti-inflammatory agent while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Physical and Chemical Properties Analysis

Tazeprofen possesses distinctive physical and chemical properties that influence its behavior in biological systems:

Key Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Melting Point: Specific melting point data may vary depending on purity but is typically around 120–125 °C.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Tazeprofen has been explored for several scientific applications:

Scientific Applications

  1. Pharmaceutical Research: Investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
  2. Biochemical Studies: Used as a model compound in studies aimed at understanding reaction mechanisms involving cyclooxygenase inhibition.
  3. Industrial Applications: Employed in the development of new anti-inflammatory drugs and as a reference compound for quality control processes in pharmaceutical manufacturing.
Introduction to Tazeprofen in Contemporary Pharmacological Research

Historical Development and Patent Landscape of Tazeprofen

Tazeprofen's development trajectory contrasts sharply with clinically utilized NSAIDs. Public chemical databases (e.g., PubChem CID 3086214) confirm its synthesis and basic molecular identification (C₁₆H₁₃NO₂S), but historical records reveal no significant patent filings or commercial development campaigns [7]. This absence is notable when contextualized against:

  • Global NSAID Patent Trends: WIPO patent landscape analyses highlight intensive innovation around NSAID formulations, enantiomeric purification (e.g., dexibuprofen), and combination therapies (e.g., tazobactam/antibiotic pairings). Tazeprofen appears in none of these reports [1] [4].
  • Therapeutic Class Competition: Between 2010–2025, patent activity prioritized NSAIDs with improved COX-2 selectivity, prodrug designs for gastric safety, or topical delivery systems. Tazeprofen lacks documented structural modifications addressing these needs [1] [10].

Table 1: Patent Status Comparison of Propionic Acid-Derived NSAIDs

CompoundInitial Patent YearKey Therapeutic IndicationsCurrent Patent Coverage
Ibuprofen1961Pain, Inflammation, Fever, PDA closureExpired; generics dominant
Dexibuprofen1994Enhanced analgesia, reduced dosingFormulation patents in select regions
Tazobactam*1994β-lactamase inhibition (combinational use)Manufacturing/use patents for combinations
TazeprofenNot patentedNot establishedNone identified

* Included as a comparator due to structural naming similarity but distinct function.

Critical analysis suggests two non-mutually exclusive hypotheses for this stagnation: (1) inferior pharmacodynamic properties observed in preliminary screens compared to contemporaries like ibuprofen or naproxen; (2) strategic abandonment due to overlapping efficacy with existing therapies lacking competitive advantage. Without patent protection or commercial development, the compound remains confined to chemical libraries without translational impetus [1] [7].

Theoretical Frameworks in NSAID Research and Tazeprofen’s Classification

Tazeprofen’s structural attributes permit theoretical classification within established pharmacological frameworks despite clinical data scarcity:

  • Biopharmaceutical Classification System (BCS) Prediction: Based on its structural analogy to hydrophobic NSAIDs (log P ~3–4) and poor aqueous solubility observed in analogs, Tazeprofen is hypothesized to align with BCS Class II—characterized by low solubility and high permeability. This classification implies dissolution rate-limited absorption, necessitating advanced formulation strategies like micronization, solid dispersions, or nanocarriers to enhance bioavailability—methods successfully applied to similar compounds [8].

  • Molecular Mechanism Projections: As a presumed propionic acid derivative, Tazeprofen likely exhibits non-selective COX-1/COX-2 inhibition, reducing prostaglandin synthesis from arachidonic acid. However, its benzothiazepine moiety (inferred from C₁₆H₁₃NO₂S) suggests potential divergent actions versus classical NSAIDs. Computational modeling or in vitro assays could clarify whether it modulates additional inflammatory pathways (e.g., NF-κB, cytokine release) [10].

  • Stereochemical Considerations: Like ibuprofen (a racemic mixture with S(+)-enantiomer activity), Tazeprofen may possess chiral centers influencing pharmacodynamics. Enantioselective synthesis or resolution could theoretically optimize potency—a strategy unexplored for this compound [6] [10].

Table 2: Structural and Functional Classification Context

ParameterClassical NSAIDs (e.g., Ibuprofen)Theoretical Tazeprofen AttributesResearch Implications
BCS ClassII (Low solubility/High permeability)Predicted IISolubility enhancement required
Primary TargetCOX-1/COX-2 inhibitionProbable COX inhibitionEnzymatic activity assays needed
Active EnantiomerS(+)-form dominant (ibuprofen)UndeterminedChiral separation studies recommended
Novel Structural MotifNone (standard aryl propionate)Benzothiazepine component suspectedSAR analysis for anti-inflammatory optimization

Research Gaps and Unanswered Questions in Tazeprofen Pharmacology

Tazeprofen exemplifies a "dormant compound" with multi-dimensional research gaps spanning molecular, translational, and clinical domains:

  • Mechanistic Gap: The absence of in vitro or in vivo data validating COX inhibition or alternative anti-inflammatory pathways (e.g., leukotriene suppression, cytokine modulation) represents a fundamental deficit. Comparative studies against reference NSAIDs using standardized models (e.g., carrageenan-induced rat paw edema) are essential to establish baseline efficacy [2] [10].

  • Physicochemical Gap: Key properties influencing bioavailability—including log P, pKa, solubility profile across physiological pH ranges, and polymorphic stability—remain unquantified. Modern analytical approaches (e.g., thermal analysis, PAMPA permeability assays) could address this [8].

  • Translational Gap: No preclinical assessments exist regarding pharmacokinetics (absorption, distribution, metabolism, excretion), toxicity thresholds, or drug interaction potential. Such data are prerequisites for human trials [10].

  • Therapeutic Context Gap: Exploratory applications aligned with emerging NSAID research (e.g., neuroinflammation modulation in Alzheimer’s/Parkinson’s prophylaxis, anticancer adjuvant effects) remain entirely uninvestigated for Tazeprofen despite mechanistic plausibility [6] [10].

Table 3: Prioritized Research Agenda for Tazeprofen

Gap CategorySpecific Unanswered QuestionsRecommended Methodologies
Target EngagementDoes Tazeprofen inhibit COX-1/COX-2? IC₅₀ values?In vitro enzyme inhibition assays
Physicochemical ProfileWhat are its log D, solubility, and stability?HPLC, DSC, PXRD, shake-flask solubility
BioactivityAnti-inflammatory efficacy in vivo?Rodent inflammation models (e.g., CFA-induced)
ADMETOral bioavailability? Metabolic clearance?LC-MS/MS pharmacokinetics; microsomal assays
Therapeutic NichePotential in neurodegeneration/cancer?Cell-based models (e.g., Aβ toxicity assays)

These gaps meet formal definitions of contextual, methodological, and empirical research gaps: absence of data in specific compound contexts (contextual), lack of application of modern analytical/biological methods (methodological), and no evidence validating theoretical efficacy (empirical) [3] [5] [9]. Addressing these would require interdisciplinary collaboration spanning medicinal chemistry, pharmaceutics, and pharmacology.

Catalog of Compounds Mentioned:

  • Tazeprofen
  • Ibuprofen
  • Dexibuprofen
  • Tazobactam
  • Naproxen

Properties

CAS Number

85702-89-2

Product Name

Tazeprofen

IUPAC Name

2-(2-phenyl-1,3-benzothiazol-6-yl)propanoic acid

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C16H13NO2S/c1-10(16(18)19)12-7-8-13-14(9-12)20-15(17-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)

InChI Key

DPRKTNKWAXPYNW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.